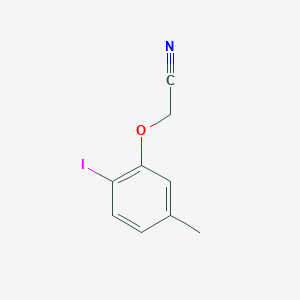
2-(2-Iodo-5-methylphenoxy)acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Iodo-5-methylphenoxy)acetonitrile is a specialized chemical compound with the molecular formula C9H8INO and a molecular weight of 273.07 g/mol . This compound is characterized by the presence of an iodine atom, a methyl group, and a phenoxy group attached to an acetonitrile moiety. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Iodo-5-methylphenoxy)acetonitrile typically involves the reaction of 2-iodo-5-methylphenol with chloroacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Iodo-5-methylphenoxy)acetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the iodine atom, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced derivatives .
Scientific Research Applications
2-(2-Iodo-5-methylphenoxy)acetonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in biochemical studies to investigate the effects of halogenated phenoxy compounds on biological systems.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Iodo-5-methylphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The iodine atom and phenoxy group play crucial roles in its reactivity and binding affinity. The compound can modulate various biochemical pathways, leading to its observed effects in different applications .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Bromo-5-methylphenoxy)acetonitrile
- 2-(2-Chloro-5-methylphenoxy)acetonitrile
- 2-(2-Fluoro-5-methylphenoxy)acetonitrile
Comparison
Compared to its analogs, 2-(2-Iodo-5-methylphenoxy)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and different reactivity patterns. This uniqueness makes it particularly valuable in specific research and industrial applications .
Properties
Molecular Formula |
C9H8INO |
|---|---|
Molecular Weight |
273.07 g/mol |
IUPAC Name |
2-(2-iodo-5-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C9H8INO/c1-7-2-3-8(10)9(6-7)12-5-4-11/h2-3,6H,5H2,1H3 |
InChI Key |
NLWMYWUEBBBHBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)I)OCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Chloro-5-nitrobenzo[d]thiazole](/img/structure/B14915695.png)
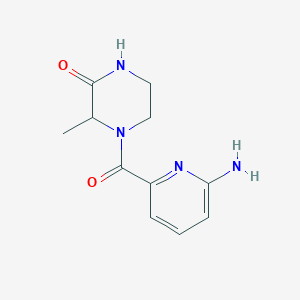
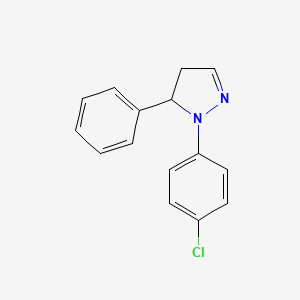


![2-(2-Cyclopropyl-3-phenylbicyclo[1.1.1]pentan-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14915738.png)
![(5Z)-5-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14915745.png)
![4-[5-(4-Bromophenyl)-1H-pyrazol-3-yl]benzonitrile](/img/structure/B14915750.png)

![2-iodo-4-[(E)-2-nitroethenyl]phenol](/img/structure/B14915757.png)

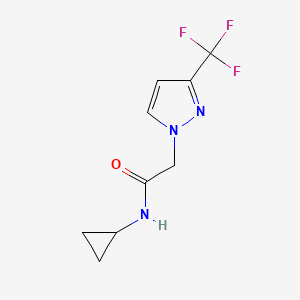
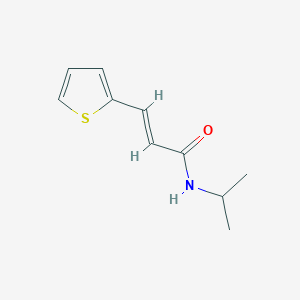
![2-(3,4-dimethylphenoxy)-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]acetohydrazide](/img/structure/B14915768.png)
